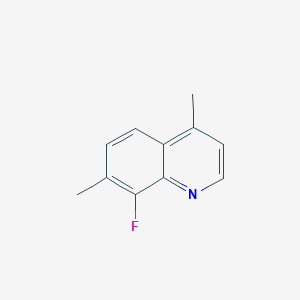

8-Fluoro-4,7-dimethylquinoline

Beschreibung

8-Fluoro-4,7-dimethylquinoline is a halogenated quinoline derivative characterized by a fluorine atom at the 8-position and methyl groups at the 4- and 7-positions of the bicyclic aromatic ring. The fluorine substituent enhances lipophilicity and metabolic stability, while the methyl groups contribute to steric bulk and electron-donating effects via induction. Its synthesis typically involves lithiation-based strategies or halogenation reactions, as seen in related quinoline derivatives .

Eigenschaften

Molekularformel |

C11H10FN |

|---|---|

Molekulargewicht |

175.20 g/mol |

IUPAC-Name |

8-fluoro-4,7-dimethylquinoline |

InChI |

InChI=1S/C11H10FN/c1-7-5-6-13-11-9(7)4-3-8(2)10(11)12/h3-6H,1-2H3 |

InChI-Schlüssel |

MPNUKQJSZIGJMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=NC=CC(=C2C=C1)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,7-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production methods often utilize eco-friendly and sustainable approaches, such as multicomponent one-pot reactions and solvent-free conditions. Microwave and ultraviolet irradiation-promoted synthesis using reusable catalysts are also employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoro-4,7-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

8-Fluoro-4,7-dimethylquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its antibacterial, antineoplastic, and antiviral activities.

Medicine: Investigated for its potential use in developing new drugs for treating diseases such as malaria, cancer, and heart conditions.

Industry: Utilized in the production of liquid crystals and cyanine dyes

Wirkmechanismus

The mechanism of action of 8-Fluoro-4,7-dimethylquinoline involves its interaction with molecular targets such as enzymes and DNA. For instance, it can inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Findings:

- Halogen Effects: Fluorine’s small size and electronegativity (e.g., in 8-Fluoro-4,7-dimethylquinoline) favor π-stacking and membrane permeability, whereas bulkier halogens like bromine (e.g., 2-Bromo-4,7-dimethylquinoline) enhance reactivity in cross-coupling reactions . Chlorine in 4-Chloro-6,7-dimethoxyquinoline increases electrophilicity but reduces solubility compared to fluorine .

- Methyl vs. Methoxy Groups: Methyl groups (e.g., in the target compound) provide steric shielding without significant electronic perturbation, whereas methoxy groups (e.g., in 4-Chloro-6,7-dimethoxyquinoline) donate electron density via resonance, altering the quinoline ring’s electronic profile and reactivity .

- Hydroxyl and Ionic Character: The 8-hydroxy derivative forms stable salts (e.g., 8-Hydroxy-5,7-dimethylquinolin-1-ium chloride) with improved aqueous solubility, enabling applications in crystallography and supramolecular chemistry .

Biologische Aktivität

8-Fluoro-4,7-dimethylquinoline is a fluorinated derivative of quinoline known for its significant biological activities. The presence of a fluorine atom at the 8-position and two methyl groups at the 4 and 7 positions enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound's molecular structure contributes to its unique biological activity. The incorporation of fluorine modifies the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.

Synthesis Methods:

- Traditional Methods: Synthesis often involves multi-step processes including halogenation and alkylation.

- Green Chemistry Approaches: Recent advancements favor solvent-free reactions or eco-friendly catalysts to reduce environmental impact .

Biological Activities

Research indicates that 8-fluoro-4,7-dimethylquinoline exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity: The compound shows potential against various bacterial strains due to its ability to inhibit bacterial DNA gyrase, similar to other quinoline derivatives.

- Antimalarial Properties: Studies have demonstrated that derivatives of quinoline, including 8-fluoro-4,7-dimethylquinoline, possess antimalarial activity against Plasmodium falciparum, with IC50 values indicating moderate to high efficacy .

- Anticancer Potential: Preliminary investigations suggest that this compound may also exhibit anticancer properties by interfering with cellular pathways essential for tumor growth.

The mechanism of action for 8-fluoro-4,7-dimethylquinoline typically involves:

- Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways.

- Receptor Modulation: Binding to specific receptors that regulate various physiological processes.

- Hematological Effects: Inhibition of hematin crystallization is particularly relevant in malaria treatment, as it disrupts the detoxification process within Plasmodium .

Comparative Analysis with Related Compounds

The biological activity of 8-fluoro-4,7-dimethylquinoline can be compared with similar quinoline derivatives:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 5-Fluoroquinoline | Fluorine at the 5-position | Primarily used as an antibacterial agent |

| 6-Fluoroquinoline | Fluorine at the 6-position | Known for targeting bacterial DNA gyrase |

| 5,8-Difluoroquinoline | Fluorine at both 5th and 8th positions | Exhibits enhanced antibacterial properties |

| 6-Fluoro-2,8-dimethylquinoline | Fluorine at the 6th position with dimethyl groups | Unique substitution pattern affecting reactivity |

Case Studies

-

Antimalarial Efficacy Study:

A study evaluated various quinoline derivatives, including 8-fluoro-4,7-dimethylquinoline, against P. falciparum. Results indicated that this compound showed potent activity with IC50 values comparable to established antimalarials like chloroquine . -

Cytotoxicity Assessments:

In vitro studies on human cell lines (HepG2 and HeLa) revealed that while some derivatives exhibited low cytotoxicity at concentrations up to 100 µg/mL, others demonstrated significant antimalarial effects without compromising cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.